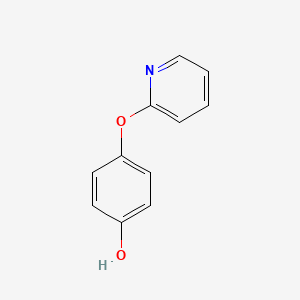

4-(Pyridin-2-yloxy)phenol

CAS No.: 68464-71-1

Cat. No.: VC2373985

Molecular Formula: C11H9NO2

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68464-71-1 |

|---|---|

| Molecular Formula | C11H9NO2 |

| Molecular Weight | 187.19 g/mol |

| IUPAC Name | 4-pyridin-2-yloxyphenol |

| Standard InChI | InChI=1S/C11H9NO2/c13-9-4-6-10(7-5-9)14-11-3-1-2-8-12-11/h1-8,13H |

| Standard InChI Key | RBICIHOONDLHDZ-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)OC2=CC=C(C=C2)O |

| Canonical SMILES | C1=CC=NC(=C1)OC2=CC=C(C=C2)O |

Introduction

4-(Pyridin-2-yloxy)phenol is an organic compound characterized by a phenolic group attached to a pyridin-2-yloxy substituent. This compound belongs to the class of aryloxyphenols, which are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The molecular structure of 4-(Pyridin-2-yloxy)phenol includes a hydroxyl group (-OH) on the aromatic ring, contributing to its chemical reactivity and biological properties.

Synthesis of 4-(Pyridin-2-yloxy)phenol

The synthesis of 4-(Pyridin-2-yloxy)phenol typically involves the reaction between hydroquinone derivatives and pyridine-based halides under basic conditions. A common approach includes:

-

Reaction Setup: Hydroquinone reacts with pyridine-2-chloride in the presence of a base such as potassium carbonate or sodium hydroxide.

-

Catalysis: Copper or palladium catalysts may be employed to enhance the etherification process.

-

Purification: The product is purified using recrystallization or chromatographic techniques.

This synthetic route is efficient, yielding high-purity compounds suitable for further applications.

Biological Activities

4-(Pyridin-2-yloxy)phenol has been investigated for its potential biological activities, which include:

-

Antioxidant Properties: The phenolic group contributes to free radical scavenging, making it a candidate for antioxidant studies.

-

Antimicrobial Activity: Preliminary studies suggest moderate inhibition against bacterial and fungal strains due to its ability to disrupt microbial cell walls.

-

Pharmaceutical Potential: The compound’s structural similarity to other bioactive molecules indicates potential applications in drug discovery.

Applications

The unique structure of 4-(Pyridin-2-yloxy)phenol allows it to be utilized in various fields:

-

Pharmaceuticals:

-

As a precursor for synthesizing more complex bioactive molecules.

-

Potential use in designing anti-inflammatory or anticancer agents.

-

-

Agrochemicals:

-

Used as an intermediate in the synthesis of herbicides and pesticides.

-

Structural analogs have shown activity against monocotyledonous weeds.

-

-

Material Science:

-

Incorporated into polymers or resins for enhanced thermal stability and mechanical properties.

-

Research Findings

Recent studies have highlighted the significance of this compound:

-

A study on aryloxy derivatives demonstrated that similar compounds exhibit herbicidal activity at low concentrations, suggesting potential agrochemical applications .

-

Investigations into phenolic compounds with pyridine functionalities revealed promising antioxidant effects, comparable to ascorbic acid .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume